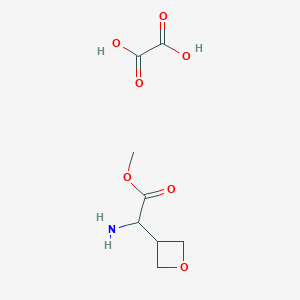
Ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperazine derivatives and has been studied for its ability to modulate various biological pathways.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate involves multi-step chemical reactions, highlighting the compound's complex structure and potential for chemical modifications. The compound's structure has been analyzed through techniques like crystallography, providing insights into its molecular conformation and interaction potential (Faizi, Ahmad, & Golenya, 2016). Structural analysis is crucial for understanding the compound's chemical behavior and potential biological interactions.
Antimicrobial Activity
Research on derivatives of ethyl piperazine-1-carboxylate, such as those containing fluoro and chloro substituents, has shown promising antimicrobial properties. These studies have focused on synthesizing novel compounds to explore their potential as antimicrobial agents, contributing to the development of new antibiotics and antimicrobial substances (Basoğlu et al., 2013; Patel, Patel, & Chauhan, 2007).
Anticancer Potential
The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been explored for their potential as anticancer agents. These compounds have been evaluated for their anticancer activity, showing promising results in inhibiting the growth of cancer cells. Such research is essential for developing new therapeutic agents for cancer treatment (Rehman et al., 2018).
Analytical Applications
Ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate and its derivatives have been utilized in developing analytical methods for liquid chromatography. These compounds serve as derivatization agents, enhancing the detection and analysis of various analytes in complex samples. This application is crucial for advancing analytical chemistry, facilitating more accurate and sensitive analytical techniques (Wu et al., 1997).
Mecanismo De Acción
Target of Action
It is known that compounds containing the piperazine ring, such as this one, have a broad spectrum of biological activities . They are known to interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
Compounds with a piperazine ring are known for their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds . These properties allow them to adjust their molecular physicochemical properties, enhancing their interaction with their targets .
Biochemical Pathways
Compounds with a piperazine ring are known to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The water solubility of compounds with a piperazine ring suggests that they may have good bioavailability .
Result of Action
Compounds with a piperazine ring are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The properties of compounds with a piperazine ring, such as their water solubility and capacity for the formation of hydrogen bonds, suggest that they may be influenced by environmental factors such as ph and temperature .
Propiedades
IUPAC Name |
ethyl 4-[3-(4-fluorophenoxy)propylsulfonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O5S/c1-2-23-16(20)18-8-10-19(11-9-18)25(21,22)13-3-12-24-15-6-4-14(17)5-7-15/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVHTIRJDOZXLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2400068.png)





![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2400077.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2400079.png)

![N,3-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2400081.png)


![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile](/img/structure/B2400085.png)
![N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2400090.png)